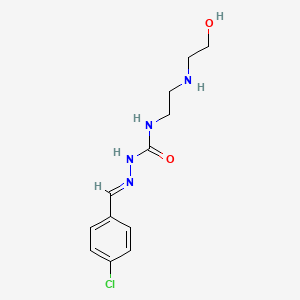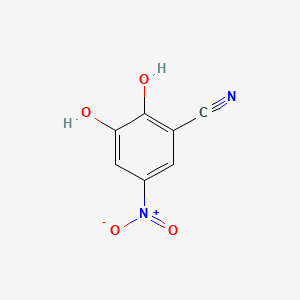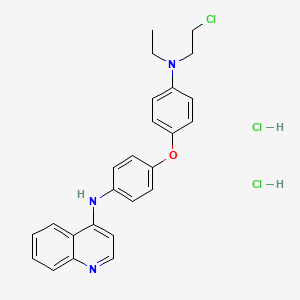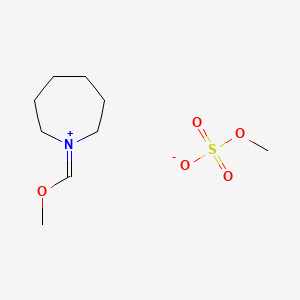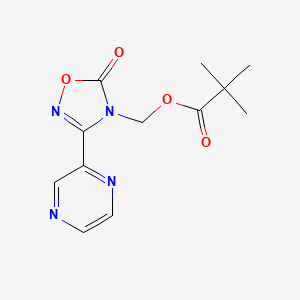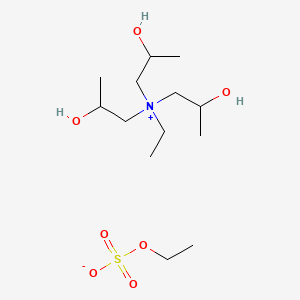
O-(2-(Dimethylamino)ethyl) dithiocarbonate, zinc salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2-(Dimetilamino)etil)ditiocarbamato, sal de zinc: es un compuesto químico con la fórmula molecular C10H20N2O2S4Zn y un peso molecular de 393.928
Métodos De Preparación
La síntesis de O-(2-(Dimetilamino)etil)ditiocarbamato, sal de zinc implica la reacción de 2-(Dimetilamino)etanol con disulfuro de carbono en presencia de una base, seguida de la adición de cloruro de zinc . Las condiciones de reacción típicamente incluyen:
Temperatura: Temperatura ambiente a 50°C
Solvente: Etanol o metanol anhidro
Tiempo de reacción: 2-4 horas
Los métodos de producción industrial pueden involucrar rutas sintéticas similares, pero están optimizados para la producción a gran escala, asegurando un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
O-(2-(Dimetilamino)etil)ditiocarbamato, sal de zinc experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los sulfóxidos o sulfonas correspondientes.
Reducción: Las reacciones de reducción pueden llevar a la formación de tioles u otros compuestos que contienen azufre reducido.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde el grupo ditiocarbamato es reemplazado por otros nucleófilos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como peróxido de hidrógeno , agentes reductores como borohidruro de sodio y nucleófilos como aminas o alcoholes . Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas .
Aplicaciones Científicas De Investigación
O-(2-(Dimetilamino)etil)ditiocarbamato, sal de zinc tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como reactivo en síntesis orgánica, particularmente en la formación de enlaces carbono-azufre.
Biología: Investigado por su potencial como sonda bioquímica para estudiar las actividades enzimáticas e interacciones proteicas.
Medicina: Explorado por sus potenciales aplicaciones terapéuticas, incluyendo como un agente antimicrobiano o anticancerígeno.
Industria: Utilizado en la producción de productos químicos y materiales especiales, como polímeros y revestimientos.
Mecanismo De Acción
El mecanismo de acción de O-(2-(Dimetilamino)etil)ditiocarbamato, sal de zinc involucra su interacción con objetivos moleculares, como enzimas o proteínas. El compuesto puede formar enlaces covalentes con grupos tiol en proteínas, lo que lleva a la inhibición o modulación de su actividad. Esta interacción puede afectar varias vías y procesos celulares, contribuyendo a sus efectos biológicos .
Comparación Con Compuestos Similares
O-(2-(Dimetilamino)etil)ditiocarbamato, sal de zinc se puede comparar con otros compuestos similares, como:
- O-(2-(Dimetilamino)etil)ditiocarbamato, sal de cobre
- O-(2-(Dimetilamino)etil)ditiocarbamato, sal de níquel
- O-(2-(Dimetilamino)etil)ditiocarbamato, sal de cobalto
Estos compuestos comparten estructuras químicas y propiedades similares, pero difieren en sus componentes de iones metálicos.
Propiedades
Número CAS |
93940-22-8 |
|---|---|
Fórmula molecular |
C10H20N2O2S4Zn |
Peso molecular |
393.9 g/mol |
Nombre IUPAC |
zinc;2-(dimethylamino)ethoxymethanedithioate |
InChI |
InChI=1S/2C5H11NOS2.Zn/c2*1-6(2)3-4-7-5(8)9;/h2*3-4H2,1-2H3,(H,8,9);/q;;+2/p-2 |
Clave InChI |
DJPPVPIDTHEALA-UHFFFAOYSA-L |
SMILES canónico |
CN(C)CCOC(=S)[S-].CN(C)CCOC(=S)[S-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



